2-nitro-9H-xanthen-9-one
Overview
Description
2-nitro-9H-xanthen-9-one is a derivative of xanthone, which is a significant category of oxygenated heterocycles. Xanthones are naturally occurring compounds found as secondary metabolites in various terrestrial and marine plants, fungi, and lichen. . The compound this compound is characterized by the presence of a nitro group at the second position of the xanthone core structure, which imparts unique chemical and biological properties to the molecule.
Mechanism of Action
Target of Action
Xanthones, the class of compounds to which 2-nitro-9h-xanthen-9-one belongs, have been reported to exhibit a wide range of biological activities . These activities suggest that xanthones interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
For instance, some xanthones have been found to inhibit enzymes, modulate receptor activity, and affect gene expression . The exact mechanisms by which this compound interacts with its targets would require further investigation.
Biochemical Pathways
For example, some xanthones have been found to modulate the activity of enzymes involved in the shikimate and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . These pathways lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, a central intermediate in xanthone biosynthesis .
Result of Action
Xanthones are known to have a variety of effects at the molecular and cellular levels, including antioxidant, anti-inflammatory, and anti-cancer activities . These effects suggest that xanthones, including potentially this compound, can influence cellular processes in various ways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of xanthone derivatives, including 2-nitro-9H-xanthen-9-one. The classical method involves the condensation of a salicylic acid with a phenol derivative. This reaction typically requires heating with acetic anhydride as the dehydrating agent . Another approach involves the use of aryl aldehydes with phenol derivatives, salicylaldehydes with 1,2-dihaloarenes, or o-haloarenecarboxylic acids with arynes . These methods have been optimized over the years to improve yields and reaction times.
Industrial Production Methods
Industrial production of xanthone derivatives often employs catalytic methods to enhance efficiency and selectivity. Catalysts such as ytterbium, palladium, ruthenium, and copper have been used in various synthetic strategies . Additionally, microwave heating has been employed to accelerate the reaction process and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-nitro-9H-xanthen-9-one undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The xanthone core can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-amino-9H-xanthen-9-one.
Substitution: Various substituted xanthone derivatives depending on the nucleophile used.
Oxidation: Oxidized xanthone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
2-nitro-9H-xanthen-9-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
9H-xanthen-9-one: The parent compound without the nitro group.
2-amino-9H-xanthen-9-one: The reduced form of 2-nitro-9H-xanthen-9-one.
2-hydroxy-9H-xanthen-9-one: A hydroxylated derivative of xanthone.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other xanthone derivatives. The nitro group allows for specific reactions such as reduction and nucleophilic substitution, which are not possible with other derivatives .
Properties
IUPAC Name |
2-nitroxanthen-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO4/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCNIDLJNJJHRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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